2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one
Description
Properties
IUPAC Name |
14-(2-methoxybenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-27-18-12-5-4-9-15(18)22(26)24-17-11-6-10-16-19(17)20(23-24)13-7-2-3-8-14(13)21(16)25/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIPBRHQYRDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one typically involves multi-step organic reactions. One common method is the one-pot synthesis from the corresponding isoflavones through dehydration processes . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the formation of the indazole ring.
Chemical Reactions Analysis
2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the indazole ring.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with enhanced properties.
Biological Activities
2-(2-Methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one exhibits a range of biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.
- Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Medicinal Chemistry
The compound is being investigated for its potential in drug development. Its interactions with specific molecular targets can lead to the design of new therapeutic agents that are more effective and have fewer side effects compared to existing treatments.
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials with unique properties. Its structural characteristics may contribute to advancements in polymer science and nanotechnology.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in several applications:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
- Anticancer Research : Another investigation focused on the anticancer properties of similar indazole derivatives, showing promising results against human colorectal carcinoma cell lines. The findings indicated that these compounds could outperform traditional chemotherapeutics in certain contexts .
- Inflammation Modulation : Research has also explored the anti-inflammatory properties of related compounds, indicating their potential role in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The dibenzo[cd,g]indazol-6(2H)-one core serves as a versatile pharmacophore, with modifications at the 2-position significantly altering biological and physicochemical properties. Key analogs include:
Key Observations :
- The 2-methoxybenzoyl group introduces a bulkier, electron-rich aromatic substituent compared to methyl or pyridinyl groups, likely increasing molecular weight (estimated ~342 g/mol) and lipophilicity (LogP > 4 inferred from methyl analog’s LogP of 3.29 ).
- Substituents at the 2-position modulate steric and electronic interactions with biological targets. For example, SP600125 (unsubstituted) is a potent JNK inhibitor, while 2-methyldibenzo[...] serves as a negative control, suggesting reduced activity with alkyl substituents .
Physicochemical Properties
Comparative data for selected analogs:
Discussion :
- This aligns with trends observed in substituted aromatic compounds .
- Higher molecular weight and LogP may improve membrane permeability but pose challenges for pharmacokinetics (e.g., metabolic stability) .
Biological Activity
2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one, with the CAS number 380549-84-8, is a complex organic compound belonging to the indazole class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory research. The following sections will delve into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Molecular Formula: C22H14N2O3
Molecular Weight: 354.36 g/mol
IUPAC Name: this compound
Structural Formula:
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various bacterial strains. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is closely related to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction: The compound activates caspases and alters mitochondrial dynamics, promoting apoptosis in cancer cells.
- Cytokine Modulation: By inhibiting NF-κB activation, it reduces the expression of inflammatory cytokines.
- Antimicrobial Activity: The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 6-Methoxy-9-isopropoxy-2H-dibenzo[e,g]indazole | Structure | Moderate | Low |
| 6-Fluoro-9-methoxy-2H-dibenzo[e,g]indazole | Structure | High | Moderate |
The presence of specific substituents in this compound enhances its biological activity compared to these similar compounds.
Case Studies
- Study on Anticancer Activity : A recent study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM .
- Inflammation Model : In an animal model of rheumatoid arthritis, treatment with 20 mg/kg of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups .
- Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as a novel antibiotic agent .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and analytical methods for confirming the structural integrity of 2-(2-methoxybenzoyl)dibenzo[cd,g]indazol-6(2H)-one?
- Methodological Answer : A multi-technique approach is recommended:
- Single-crystal X-ray diffraction provides unambiguous structural confirmation by resolving bond lengths, angles, and stereochemistry .
- Elemental analysis (CHN) validates empirical formulas with precision (e.g., deviations <0.4% for C, H, N) .
- UV-Vis spectroscopy identifies conjugation patterns and electronic transitions, with λmax values correlated to substituent effects .
- NMR (¹H/¹³C) resolves methoxybenzoyl and indazolone moieties; DEPT-135 can distinguish quaternary carbons in fused aromatic systems.
Q. How can researchers optimize synthetic routes to improve yield and purity of this compound?
- Methodological Answer :
- Stepwise functionalization : Introduce the methoxybenzoyl group after indazolone ring closure to avoid steric hindrance.
- Catalyst screening : Test palladium/ligand systems (e.g., Pd(OAc)2/XPhos) for cross-coupling steps, monitoring turnover via TLC/HPLC .
- Purification : Use gradient column chromatography (hexane:EtOAc 8:1 → 3:1) followed by recrystallization (ethanol/water) to achieve >95% purity.
Advanced Research Questions
Q. How should computational models be designed to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Theoretical framework : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for derivatization.
- Validation : Compare computed NMR/IR spectra with experimental data to refine parameters .
Q. What experimental design principles apply to long-term ecological impact studies of this compound?
- Methodological Answer :
- Multi-compartment analysis : Investigate abiotic (soil, water) and biotic (microbial, plant) matrices using isotope-labeled analogs to track degradation pathways .
- Tiered testing :
- Phase 1 : OECD 301 biodegradability assays under aerobic/anaerobic conditions.
- Phase 2 : Microcosm studies simulating real ecosystems (e.g., wetland mesocosms) with LC-MS/MS quantification .
- Risk assessment : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate bioaccumulation factors and NOEC/LOEC thresholds.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Critical meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) using PRISMA guidelines to identify confounding variables .
- Replication studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions (e.g., pH 7.4, 37°C, 5% CO2).
- Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., -OCH3 → -CF3) to isolate pharmacophore contributions .
Methodological Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC50 values with 95% confidence intervals.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) for significance (p < 0.05) .
- Principal component analysis (PCA) : Reduce dimensionality of omics data (transcriptomics/metabolomics) to identify biomarkers.
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target identification : Use molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize kinases or GPCRs .
- Pathway mapping : Overlay activity data on KEGG pathways to hypothesize mechanisms (e.g., apoptosis via caspase-3 activation).
- Iterative refinement : Apply the "design-make-test-analyze" cycle, leveraging high-throughput screening (HTS) and cheminformatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
